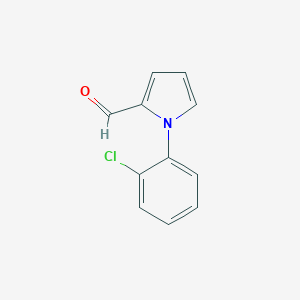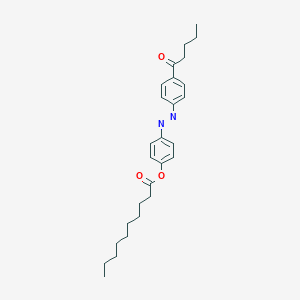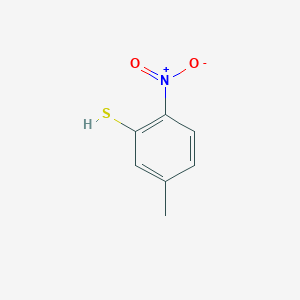
Heptaethylene glycol monomethyl ether
描述
Synthesis Analysis
The synthesis of compounds like heptaethylene glycol monomethyl ether typically involves the etherification of ethylene oxide units. Although specific details on the synthesis of heptaethylene glycol monomethyl ether were not found, similar processes involve the stepwise addition of ethylene oxide to an alcohol initiator in the presence of a catalyst. For example, the synthesis of poly(ethylene glycol) derivatives involves anionic ring-opening polymerization of ethylene oxide, indicating a method that could be adapted for heptaethylene glycol monomethyl ether synthesis (Herzberger et al., 2016).
Molecular Structure Analysis
The molecular structure of heptaethylene glycol monomethyl ether, with its repeating ethylene oxide units, lends itself to flexibility and solubility in a range of solvents. This structure is crucial for its function in creating stable formulations and materials. Studies on similar glycol ethers provide insights into their molecular interactions and conformational dynamics. For instance, investigations into the structure of ethylene oxide oligomer complexes reveal how these molecules interact with metal ions, providing a basis for understanding the molecular structure of heptaethylene glycol monomethyl ether and its complexes (Iwamoto, 1973).
安全和危害
未来方向
Heptaethylene glycol monomethyl ether is a fundamental building block in bioelectronics . It is stable in an aqueous environment, operates at low voltages, and can transduce and amplify biological signals into electronic signals . Current issues and future directions for further developments and applications are being discussed .
作用机制
Target of Action
The primary target of Heptaethylene glycol monomethyl ether is Carbonyl reductase [NADPH] 1 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs, and its modulation can have significant effects on the body’s response to certain substances .
Mode of Action
It is known that the compound interacts with its target enzyme, potentially influencing its activity and thus affecting the metabolism of various substances within the body .
Biochemical Pathways
The specific biochemical pathways affected by Heptaethylene glycol monomethyl ether are currently unknown
Pharmacokinetics
Therefore, its impact on bioavailability is unclear. Its molecular weight of 34041 and its physical properties such as boiling point and density suggest that it may have certain characteristics influencing its pharmacokinetics .
Result of Action
Given its interaction with Carbonyl reductase [NADPH] 1, it may influence the metabolism of certain substances within the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Heptaethylene glycol monomethyl ether. For instance, its stability may be affected by temperature, as suggested by its storage temperature of -20°C . Furthermore, its efficacy and action may be influenced by factors such as pH and the presence of other substances in the environment .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O8/c1-17-4-5-19-8-9-21-12-13-23-15-14-22-11-10-20-7-6-18-3-2-16/h16H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWKUHGLWHMYTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70335715 | |
| Record name | 2,5,8,11,14,17,20-Heptaoxadocosan-22-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4437-01-8 | |
| Record name | 2,5,8,11,14,17,20-Heptaoxadocosan-22-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70335715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is HEGME used in drug development?
A: HEGME is primarily employed as a structural component in the synthesis of more complex molecules with desired properties. For instance, it serves as a building block in creating amphiphilic polymers, which can self-assemble into micelles in aqueous solutions. [] These micelles can encapsulate hydrophobic drug molecules, enhancing their solubility and bioavailability. []
Q2: Can you provide an example of how the structure of HEGME contributes to its applications?
A: HEGME's hydrophilic nature, attributed to its long ethylene glycol chain, makes it ideal for improving the water solubility of hydrophobic molecules. This is evident in its use in synthesizing amphiphilic double-brush polymers. [] These polymers, comprising a hydrophobic segment and a hydrophilic HEGME segment, exhibit unique self-assembly properties, forming hydrogels at specific concentrations. []
Q3: Are there any analytical methods available for detecting and quantifying HEGME?
A: Yes, researchers have developed a sensitive and specific LC-MS method for determining HEGME levels, particularly in the context of pharmaceutical analysis. [] This method has been validated according to International Conference on Harmonisation (ICH) guidelines, ensuring its reliability for quality control purposes. [] This is crucial when HEGME is used in the synthesis of pharmaceuticals like Benzonatate, where residual amounts need to be carefully monitored. []
Q4: What are the potential advantages of using hyperbranched polymers incorporating HEGME for drug delivery?
A: Hyperbranched polymers with HEGME at their periphery exhibit interesting properties like a lower critical solution temperature (LCST). [] This means they can transition from a soluble state to an insoluble state upon heating, offering potential for controlled drug release applications. The hyperbranched structure, combined with the presence of numerous peripheral HEGME units, contributes to a substantial increase in the LCST compared to linear analogues. []
Q5: Has "click" chemistry been explored for functionalizing HEGME-containing polymers?
A: Yes, researchers have utilized "click" chemistry to introduce functional groups to both the core and periphery of HEGME-containing hyperbranched polymers. [] By incorporating a small fraction of propargyl groups within the polymer structure, researchers can subsequently attach desired molecules via click reactions. This strategy allows for fine-tuning the properties and applications of these polymers without significantly altering their solubility. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one](/img/structure/B38454.png)




![(3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B38464.png)


